molecular formula C14H20N4O2 B5323567 4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid

4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid

Cat. No.: B5323567
M. Wt: 276.33 g/mol
InChI Key: WWQJFYWUBCBBEN-UHFFFAOYSA-N
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Description

4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a carboxylic acid group and a pyrimidine ring

Properties

IUPAC Name

4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-9-7-11(10-3-2-4-10)17-14(16-9)18-6-5-15-12(8-18)13(19)20/h7,10,12,15H,2-6,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQJFYWUBCBBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCNC(C2)C(=O)O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the piperazine ring and the carboxylic acid group. The reaction conditions often involve the use of catalysts and specific reagents to ensure the desired substitutions and formations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies to understand its interactions with biological molecules and pathways.

    Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and pyrimidine-containing molecules. Examples include:

  • 4-(4-methylpyrimidin-2-yl)piperazine-2-carboxylic acid
  • 4-(4-cyclobutylpyrimidin-2-yl)piperazine-2-carboxylic acid

Uniqueness

What sets 4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid apart is its unique combination of functional groups and structural features

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